molecular formula C5H8BrN3O2S B1442208 5-Bromo-N,N-dimethylpyrazole-1-sulfonamide CAS No. 934405-34-2

5-Bromo-N,N-dimethylpyrazole-1-sulfonamide

Cat. No.: B1442208
CAS No.: 934405-34-2
M. Wt: 254.11 g/mol
InChI Key: CZFPJJNNYJIWOL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Bromo-N,N-dimethylpyrazole-1-sulfonamide: is a chemical compound with the molecular formula C5H8BrN3O2S and a molecular weight of 254.11 g/mol . It is a derivative of pyrazole, characterized by the presence of a bromine atom at the 5-position, two methyl groups attached to the nitrogen atom, and a sulfonamide group at the 1-position. This compound is widely used in various scientific research fields due to its unique chemical properties.

Scientific Research Applications

5-Bromo-N,N-dimethylpyrazole-1-sulfonamide has a wide range of applications in scientific research, including:

Safety and Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H302-H315-H320-H335 . The precautionary statements are P261-P280-P301+P312-P302+P352-P305+P351+P338 .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-N,N-dimethylpyrazole-1-sulfonamide typically involves the bromination of N,N-dimethylpyrazole followed by sulfonation. The reaction conditions often include the use of bromine or a brominating agent in the presence of a solvent such as acetic acid. The sulfonation step involves the use of sulfonyl chloride or a similar reagent under controlled temperature conditions.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with strict control over reaction parameters to ensure high yield and purity. The product is typically purified through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions: 5-Bromo-N,N-dimethylpyrazole-1-sulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents like dimethylformamide or dimethyl sulfoxide.

    Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used.

    Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrazole derivatives, while oxidation and reduction reactions can lead to the formation of different oxidized or reduced forms of the compound .

Mechanism of Action

The mechanism of action of 5-Bromo-N,N-dimethylpyrazole-1-sulfonamide involves its interaction with specific molecular targets. The bromine atom and sulfonamide group play crucial roles in its binding affinity and reactivity. The compound can inhibit certain enzymes or proteins by forming stable complexes, thereby modulating biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

  • 5-Chloro-N,N-dimethylpyrazole-1-sulfonamide
  • 5-Iodo-N,N-dimethylpyrazole-1-sulfonamide
  • 5-Fluoro-N,N-dimethylpyrazole-1-sulfonamide

Comparison: Compared to its analogs, 5-Bromo-N,N-dimethylpyrazole-1-sulfonamide exhibits unique reactivity due to the presence of the bromine atom. Bromine is more reactive than chlorine and fluorine but less reactive than iodine, making this compound a versatile intermediate in various chemical reactions. Its sulfonamide group also enhances its solubility and binding properties, making it suitable for diverse applications in research and industry .

Properties

IUPAC Name

5-bromo-N,N-dimethylpyrazole-1-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8BrN3O2S/c1-8(2)12(10,11)9-5(6)3-4-7-9/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZFPJJNNYJIWOL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)N1C(=CC=N1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8BrN3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a mixture of 17.6 g of N,N-dimethyl-1H-pyrazole-1-sulfonamide and 200 ml of tetrahydrofuran was added dropwise 80 ml of a 1.3M solution of n-butyl lithium in hexane at −78° C., and the resulting mixture was stirred at −78° C. for 15 minutes. To the mixture, a solution of 35.8 g of 1,2-dibromo-1,1,2,2-tetrachloroethane in 60 ml of tetrahydrofuran was added dropwise, and the resulting mixture was stirred at −78° C. for 15 minutes. The reaction mixture was returned to room temperature, and stirred for 1 hour. Water was poured into the reaction mixture, and the mixture was extracted with ethyl acetate three times. The organic layers were combined, washed with an aqueous saturated sodium chloride solution, dried over magnesium sulfate, and concentrated under reduced pressure. The resulting residue was subjected to silica gel column chromatography to obtain 21.3 g of 5-bromo-N,N-dimethyl-1H-pyrazole-1-sulfonamide of the formula:
Quantity
17.6 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
35.8 g
Type
reactant
Reaction Step Three
Quantity
60 mL
Type
solvent
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Bromo-N,N-dimethylpyrazole-1-sulfonamide
Reactant of Route 2
Reactant of Route 2
5-Bromo-N,N-dimethylpyrazole-1-sulfonamide
Reactant of Route 3
5-Bromo-N,N-dimethylpyrazole-1-sulfonamide
Reactant of Route 4
Reactant of Route 4
5-Bromo-N,N-dimethylpyrazole-1-sulfonamide
Reactant of Route 5
Reactant of Route 5
5-Bromo-N,N-dimethylpyrazole-1-sulfonamide
Reactant of Route 6
Reactant of Route 6
5-Bromo-N,N-dimethylpyrazole-1-sulfonamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.